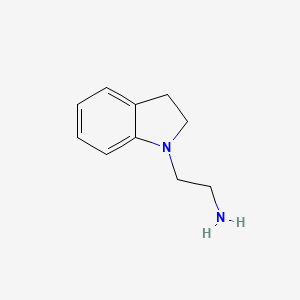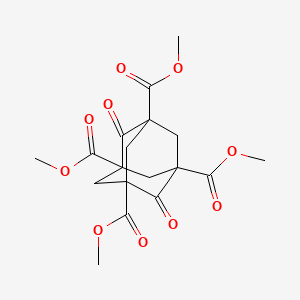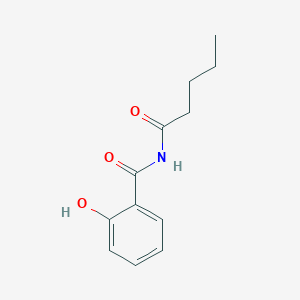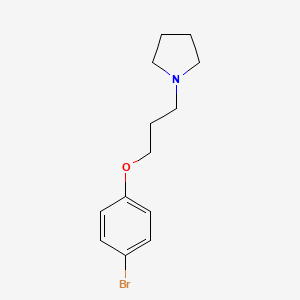
Ácido 4-oxo-4-(4-pentilfenil)butanoico
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the reaction of 4-oxo-4-arylbutanoic acid derivatives with various reagents to yield new compounds with potential biological activity. For instance, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin resulted in the formation of the corresponding butanoic acid derivative, which was further reacted with hydrazines to give pyridazinone derivatives . These synthetic pathways suggest that the 4-oxo-4-arylbutanoic acid framework is versatile and can be used as a precursor for synthesizing a wide range of heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed using various spectroscopic methods, including IR, NMR, and single-crystal X-ray diffraction studies . For example, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was elucidated, and the vibrational wavenumbers were computed using computational methods . These studies provide a foundation for understanding the molecular structure of 4-Oxo-4-(4-pentylphenyl)butanoic acid, which is likely to exhibit similar structural characteristics.
Chemical Reactions Analysis
The chemical reactivity of the 4-oxo-4-arylbutanoic acid derivatives has been explored through various reactions. The compounds have been used to prepare dithio derivatives and have shown unexpected reactions with reagents like POCl3, leading to chloropyridazine derivatives . These findings indicate that the 4-oxo-4-arylbutanoic acid moiety can participate in diverse chemical transformations, which could also be applicable to 4-Oxo-4-(4-pentylphenyl)butanoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through spectroscopic and electrochemical methods. For instance, the FT-IR, HOMO and LUMO analysis, and molecular electrostatic potential maps have been used to investigate the properties of these molecules . The polymorphism of related compounds, such as 4-n-pentylphenyl-4'-n-butyloxythiobenzoate, has been studied in the crystalline state, revealing different polymorph forms and providing insights into the molecular packing and stability . These studies suggest that 4-Oxo-4-(4-pentylphenyl)butanoic acid may also exhibit polymorphism and specific intermolecular interactions that can be characterized by similar methods.
Aplicaciones Científicas De Investigación
Estudios de cristalografía y polimorfismo
El ácido 4-oxo-4-(4-pentilfenil)butanoico se puede utilizar en estudios de cristalografía y polimorfismo . Las diferentes formas cristalinas de compuestos de importancia farmacéutica demuestran propiedades físicas no equivalentes y, por lo tanto, bioactividad . La estructura del ácido 4-oxo-4-fenilbutanoico, un compuesto similar, se ha estudiado en detalle . Comprender el polimorfismo es crucial para muchas aplicaciones debido a la variación prominente en las propiedades de los sólidos de la misma sustancia química pero con diferentes empaquetamientos cristalinos .
Desarrollo de nuevos materiales
Este compuesto podría usarse potencialmente en el desarrollo de nuevos materiales con propiedades físicas específicas . La relación entre varios parámetros como la densidad de empaquetamiento, la presencia de diferentes interacciones dentro del cristal y la energía de la red cristalina es de gran importancia para el desarrollo de nuevos materiales .
Productos farmacéuticos
El ácido 4-oxo-4-(4-pentilfenil)butanoico podría tener aplicaciones potenciales en la industria farmacéutica . Las diferentes formas cristalinas de compuestos de importancia farmacéutica demuestran propiedades físicas no equivalentes y, por lo tanto, bioactividad . Por lo tanto, comprender el polimorfismo es crucial para muchas aplicaciones .
Materiales de alta energía
El compuesto podría usarse potencialmente en el desarrollo de materiales de alta energía . La comprensión de la relación entre varios parámetros como la densidad de empaquetamiento, la presencia de diferentes interacciones dentro del cristal y la energía de la red cristalina es de gran importancia para el desarrollo de tales materiales .
Tintes y pigmentos
El ácido 4-oxo-4-(4-pentilfenil)butanoico podría usarse potencialmente en el desarrollo de tintes y pigmentos . La comprensión de la relación entre varios parámetros como la densidad de empaquetamiento, la presencia de diferentes interacciones dentro del cristal y la energía de la red cristalina es de gran importancia para el desarrollo de tales materiales .
Propiedades
IUPAC Name |
4-oxo-4-(4-pentylphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-2-3-4-5-12-6-8-13(9-7-12)14(16)10-11-15(17)18/h6-9H,2-5,10-11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHIJXVJKUGJED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366217 | |
| Record name | 4-oxo-4-(4-pentylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64779-07-3 | |
| Record name | 4-oxo-4-(4-pentylphenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-YL)piperazin-1-YL]ethanol](/img/structure/B1299234.png)


